ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Overview
Description
Synthesis Analysis
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate can be synthesized through various methods. For instance, Gioiello et al. (2011) explored the synthesis of a related compound, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, by aldol-type condensation of ethyl diazoacetate with isatin. They also conducted a mechanistic study on the Lewis acid induced decomposition reaction of this diazo precursor (Gioiello et al., 2011). Another approach involves the reaction of 4hydroxy indole with ethyl chloroacetate to form ethyl 2((1H-indol-4-yl)oxy)acetate as described by Prasad (2017) (Prasad, 2017).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied. For example, Li et al. (2023) reinvestigated the structure of a similar compound, ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate, using NMR and MS data (Li et al., 2023).
Chemical Reactions and Properties
This compound participates in various chemical reactions. For instance, the reaction with hydrazine hydrate yields derivatives with potential antimicrobial activity as explored by Prasad (2017) (Prasad, 2017).
Scientific Research Applications
Antimicrobial Activity : S. Prasad (2017) synthesized compounds from ethyl 2-((1H-indol-4-yl)oxy)acetate, showing antimicrobial activity. This suggests potential use in developing antimicrobial agents (Prasad, 2017).
Chemoselective Synthesis : Pretto et al. (2019) reported on the synthetic versatility of ethyl 2-oxoacetate derivatives for chemoselective synthesis, highlighting its application in organic chemistry and drug development (Pretto et al., 2019).
Mechanistic Study in Organic Synthesis : Gioiello et al. (2011) conducted a systematic and mechanistic study on a related compound, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. This work is relevant for understanding the reaction mechanisms in organic synthesis (Gioiello et al., 2011).
Tetrel Bonding Interactions : Ahmed et al. (2020) synthesized triazole derivatives including an α-ketoester functionality, analyzing tetrel bonding interactions, which are important in the study of molecular interactions and crystal engineering (Ahmed et al., 2020).
COX-2 Inhibitor Synthesis : Shi et al. (2012) synthesized compounds with structures related to ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, exhibiting COX-2 inhibition properties, relevant in the development of anti-inflammatory drugs (Shi et al., 2012).
Synthesis of Cognitive Enhancers : Li et al. (2011) discussed the application of a similar compound, ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, in the synthesis of cognitive enhancer T-588, demonstrating its relevance in neuromedical research (Li et al., 2011).
Preparation of Alkaloids : Ballini et al. (2008) described the use of related compounds in the stereoselective synthesis of alkyl (E)-2-(3-indolyl)-2-alkenoates, important intermediates in the preparation of tryptamines and carboline alkaloids (Ballini et al., 2008).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVIIWPDSFYACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376913 | |
Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14771-33-6 | |
Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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